N~2~-(3-Oxohexan-2-yl)-L-glutamine

Description

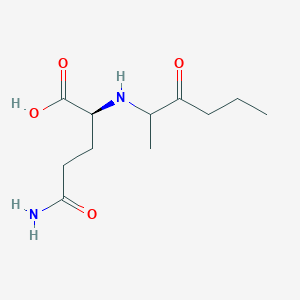

N²-(3-Oxohexan-2-yl)-L-glutamine is a modified amino acid derivative in which the N² (α-amino) group of L-glutamine is substituted with a 3-oxohexan-2-yl moiety. This structural modification introduces a ketone functional group at the acyl chain, which may influence its chemical reactivity, metabolic stability, and biological interactions.

Properties

CAS No. |

62152-31-2 |

|---|---|

Molecular Formula |

C11H20N2O4 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(2S)-5-amino-5-oxo-2-(3-oxohexan-2-ylamino)pentanoic acid |

InChI |

InChI=1S/C11H20N2O4/c1-3-4-9(14)7(2)13-8(11(16)17)5-6-10(12)15/h7-8,13H,3-6H2,1-2H3,(H2,12,15)(H,16,17)/t7?,8-/m0/s1 |

InChI Key |

GEVOJCNAMRWDJA-MQWKRIRWSA-N |

Isomeric SMILES |

CCCC(=O)C(C)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CCCC(=O)C(C)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N2-(3-Oxohexan-2-yl)-L-glutamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available L-glutamine and 3-oxohexan-2-yl derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions.

Synthetic Routes: One common synthetic route involves the protection of the amino group of L-glutamine, followed by the introduction of the 3-oxohexan-2-yl group through a nucleophilic substitution reaction. The protecting groups are then removed to yield the final product.

Industrial Production: On an industrial scale, the production of N2-(3-Oxohexan-2-yl)-L-glutamine may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N~2~-(3-Oxohexan-2-yl)-L-glutamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in different derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

N~2~-(3-Oxohexan-2-yl)-L-glutamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a biomarker for certain diseases.

Industry: In industrial settings, N2-(3-Oxohexan-2-yl)-L-glutamine is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N2-(3-Oxohexan-2-yl)-L-glutamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It can modulate various biochemical pathways, including those related to metabolism, signal transduction, and cellular regulation.

Effects: The specific effects of N2-(3-Oxohexan-2-yl)-L-glutamine depend on its concentration, the presence of other molecules, and the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N²-(1-Carboxyethyl)-L-glutamine (Heliopine)

- Structure : Features a 1-carboxyethyl group (CH(CH₂COOH)-) at the N² position.

- Source : Produced in octopine-type Agrobacterium tumefaciens-induced tumors via octopine synthase activity .

- Biological Role : Acts as a metabolic marker in crown gall tumors; absent in mutant strains lacking octopine synthase.

- Key Difference : Unlike the 3-oxohexan-2-yl group, the 1-carboxyethyl substituent introduces acidity, enabling distinct chromatographic behavior (e.g., elution at pH 2.9 on SP-Sephadex columns) .

N-Palmitoyl-L-glutamine (58725-34-1)

- Structure : N²-palmitoyl (C16 saturated acyl chain) substitution.

- Properties : Lipophilic due to the long alkyl chain, enhancing membrane permeability. Used in drug delivery systems and lipid metabolism studies.

L-Alanyl-L-glutamine (Ala-Gln, 39537-23-0)

- Structure : Dipeptide of alanine and glutamine.

- Applications : Clinically used for parenteral nutrition due to enhanced stability compared to free glutamine.

- Advantage Over N² Derivatives : Ala-Gln bypasses rapid degradation in the bloodstream, offering prolonged bioavailability. However, it lacks the ketone functional group of 3-oxohexan-2-yl derivatives, limiting specific metabolic interactions .

N²-Fmoc-Protected Glutamine Derivatives

- Example : N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine (CAS 198134-12-2).

- Use : Common in solid-phase peptide synthesis (SPPS) for temporary N-terminal protection.

- Comparison : The 3-oxohexan-2-yl group is a permanent substituent rather than a transient protecting group, suggesting applications in stable conjugate synthesis rather than stepwise peptide assembly .

N-(3-Hydroxy-3-methylhexanoyl)-L-glutamine

- Structure : Acyl chain with a hydroxyl and methyl branch at C3.

- Metabolic Context: Detected in metabolomic studies, highlighting its role in lipid-amino acid conjugates. The hydroxyl group increases hydrophilicity compared to the ketone in 3-oxohexan-2-yl derivatives .

Data Table: Comparative Analysis of N²-Substituted Glutamine Derivatives

Research Findings and Implications

- Metabolic Stability : The ketone group in 3-oxohexan-2-yl-L-glutamine may render it susceptible to reduction or nucleophilic attacks, contrasting with hydrolytically stable dipeptides like Ala-Gln .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.